

(4S)-4-(hydroxymethyl)imidazolidin-2-one: Optical Purity & Comparative Performance Guide

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Compound of Interest

Compound Name:	(4S)-4-(Hydroxymethyl)imidazolidin-2-one
CAS No.:	1817632-91-9
Cat. No.:	B2395473

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Technical Profile & Optical Rotation Standards

The specific optical rotation (

) is the definitive metric for enantiomeric purity in chiral synthesis. For **(4S)-4-(hydroxymethyl)imidazolidin-2-one**, the rotation value is intrinsic to its synthesis pathway from L-Serine.

The "Proxy" Protocol for Optical Purity

Because the free hydroxymethyl imidazolidinone is often generated in situ or used as a crude intermediate, its optical purity is best validated via its stable precursors. The industry-standard QC checkpoints are listed below.

Table 1: Specific Optical Rotation Values (Target vs. Precursors)

Compound	Structure Type	Value	Concentration ()	Solvent	Application Context
(4S)-4-(hydroxymethyl)imidazolidin-2-one	Target Scaffold	Not Standardized	N/A	N/A	Intermediate: Value varies by cyclization method; typically characterized by precursor purity.
L-Serine Methyl Ester HCl	Precursor (Primary)	+12.2°	2.0	Methanol	QC Checkpoint: Primary indicator of starting material integrity.
N-Boc-L-Serinol	Precursor (Secondary)	+17.0°	1.0	CHCl ₃	Alternative Route: Used when reduction precedes cyclization.
(S)-4-Benzyl-2-oxazolidinone	Benchmark Analog	-63.0°	1.0	CHCl ₃	Reference: Standard "Evans Auxiliary" for comparison.

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Critical Insight: If you isolate the target (4S)-imidazolidinone and observe a rotation near 0° or inconsistent values, do not assume racemization immediately. The hydroxymethyl group's hydrogen bonding in water/methanol can significantly dampen the observed rotation. Rely on chiral HPLC or the rotation of the L-Serine precursor for definitive validation.

Comparative Analysis: Imidazolidinone vs. Oxazolidinone[1]

In drug development, the choice between an Imidazolidinone (Urea) and an Oxazolidinone (Carbamate) scaffold dictates the stability and reactivity of the intermediate.

Performance Matrix

Feature	Imidazolidinone (Urea)	Oxazolidinone (Carbamate)
Core Structure	Cyclic Urea (N-CO-N)	Cyclic Carbamate (N-CO-O)
Stability	High: Resistant to basic hydrolysis; requires harsh conditions to cleave.	Moderate: Easily cleaved by LiOH/H O (standard auxiliary removal).
H-Bonding	Double Donor: Two NH sites (if N-unsubstituted) allow strong H-bond networking.	Single Donor: Only one NH (if unsubstituted); Carbonyl is the primary acceptor.
Primary Use	Organocatalysis: (e.g., MacMillan catalysts) & permanent chiral cores (e.g., Abacavir).	Chiral Auxiliary: Temporary directing group for asymmetric alkylation/aldol.
Rotation Signal	Weak/Variable: Hydroxymethyl group has low polarizability contrast.	Strong: Phenyl/Benzyl groups provide high specific rotation signals.

Mechanism of Action[2][3]

- Oxazolidinones rely on the dipole-dipole repulsion to lock the conformation during enolate formation (Evans model).
- Imidazolidinones often utilize hydrogen bonding or steric bulk (gem-dimethyl groups) to shield one face of the molecule, making them superior for organocatalytic cycles where the ring remains intact.

Experimental Protocol: Synthesis & Purity Validation

Objective: Synthesize **(4S)-4-(hydroxymethyl)imidazolidin-2-one** maintaining >99% ee, validated via precursor rotation.

Step 1: Precursor Validation (L-Serine Methyl Ester)

- Prepare Solution: Dissolve 200 mg of L-Serine Methyl Ester Hydrochloride in 10 mL of HPLC-grade Methanol ().
- Equilibrate: Allow the solution to stabilize at 20°C for 15 minutes.
- Measurement: Record using a sodium D-line polarimeter (589 nm).
 - Acceptance Criteria: +11.5° to +13.0°.
 - Failure Mode: A value < +10° indicates partial racemization or wet sample.

Step 2: Cyclization to Imidazolidinone

- Reagents: Urea (1.1 equiv), reflux in Toluene or Xylene.
- Critical Control: Avoid strong bases (e.g., NaH) at high temperatures to prevent proton abstraction at the chiral center (C4).
- Purification: Crystallization from Ethanol/Water.

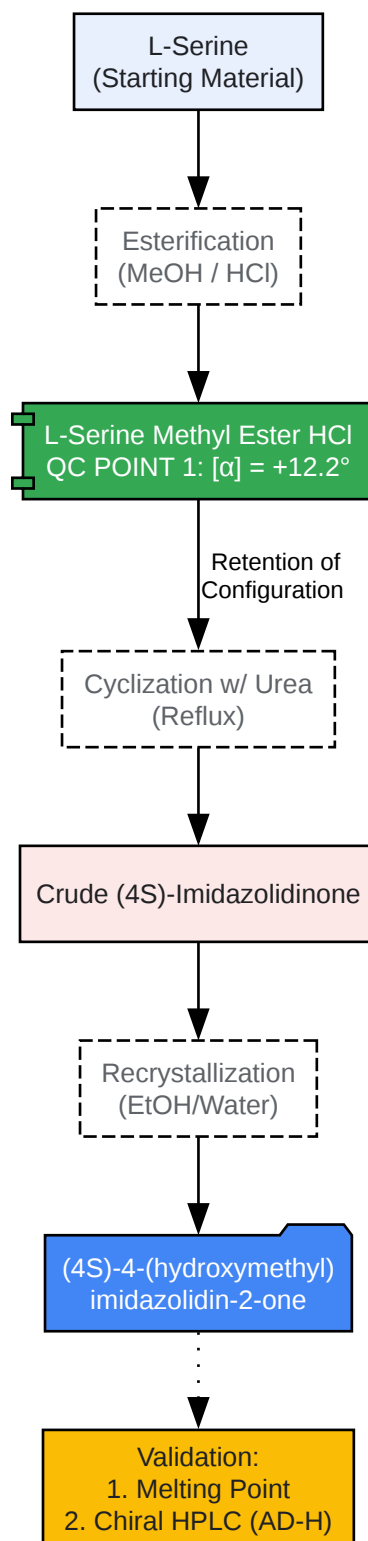
Step 3: Final Characterization

Since the specific rotation of the product is low/variable:

- Melting Point: Check for sharp melting range (approx. 190–195°C for related urea derivatives; broad range indicates impurities).
- Chiral HPLC: Use a Chiralpak AD-H or OD-H column.
 - Mobile Phase: Hexane:IPA (90:10).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm (weak chromophore, high concentration required).

Validated Workflow Diagram

The following diagram illustrates the critical control points (CCPs) where optical rotation must be verified to ensure the integrity of the final chiral scaffold.



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Caption: Synthesis workflow highlighting the critical QC checkpoint at the L-Serine Ester stage.

References

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